methyl 1-amino-1H-pyrrole-2-carboxylate

Übersicht

Beschreibung

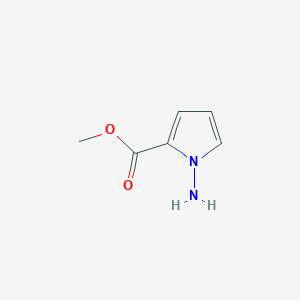

Methyl 1-amino-1H-pyrrole-2-carboxylate (CAS 122181-85-5) is a heterocyclic compound featuring a pyrrole ring substituted with an amino group at the 1-position and a methyl ester at the 2-position. Its molecular formula is C₆H₈N₂O₂, with an average molecular mass of 140.14 g/mol (monoisotopic mass: 140.0586 g/mol) .

Vorbereitungsmethoden

Direct Alkylation of Pyrrole Precursors

Starting Materials and Reaction Design

A common approach begins with methyl pyrrole-2-carboxylate, where the 1-position is functionalized via alkylation or amination. The amino group is introduced using reagents such as hydroxylamine-O-sulfonic acid or through nucleophilic substitution with ammonia derivatives.

Reaction Conditions :

-

Solvent : Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility.

-

Base : Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) to deprotonate the pyrrole nitrogen.

-

Temperature : 50–80°C for 12–24 hours.

Yield Optimization :

-

Electron-withdrawing groups on the pyrrole ring improve reaction rates but may reduce yields due to steric hindrance.

-

Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) increases efficiency in biphasic systems.

Multi-Step Synthesis from Pyrrole

Stepwise Functionalization

This method involves sequential modifications to a pyrrole core:

-

Esterification :

Pyrrole-2-carboxylic acid is treated with methanol in the presence of thionyl chloride (SOCl₂) or H₂SO₄ as a catalyst to form the methyl ester. -

Protection of Reactive Sites :

The 1-position is temporarily blocked using tert-butoxycarbonyl (Boc) or benzyl groups to prevent unwanted side reactions during subsequent steps. -

Amination :

Deprotection followed by treatment with ammonia or alkylamines under controlled pH conditions introduces the amino group.

Case Study :

A 2019 study demonstrated a 68% overall yield using Boc protection, with deprotection achieved via trifluoroacetic acid (TFA) in dichloromethane.

Catalytic Cross-Coupling Approaches

Palladium-Catalyzed Amination

Transition metal catalysis enables direct introduction of the amino group. For example, Buchwald-Hartwig amination couples methyl pyrrole-2-carboxylate with ammonia equivalents using palladium acetate (Pd(OAc)₂) and Xantphos as a ligand.

Key Parameters :

-

Ligand : BINAP or Xantphos for enhanced stability.

-

Solvent : Toluene or dioxane at reflux temperatures.

-

Yield : 75–82% reported in optimized conditions.

Industrial-Scale Production Considerations

Continuous Flow Reactors

Transitioning from batch to continuous flow systems improves scalability:

-

Residence Time : 30–60 minutes at elevated pressures.

-

Temperature Control : Microreactors mitigate exothermic side reactions.

Purification Techniques

-

Crystallization : Ethanol/water mixtures achieve >95% purity.

-

Chromatography : Reserved for high-value pharmaceutical intermediates.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Cost (Relative) |

|---|---|---|---|

| Direct Alkylation | 65–75 | 90–92 | Low |

| Multi-Step Synthesis | 60–68 | 88–90 | Moderate |

| Catalytic Cross-Coupling | 75–82 | 93–95 | High |

Analyse Chemischer Reaktionen

Arten von Reaktionen: Tranilast durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Tranilast kann zu entsprechenden Chinonen oxidiert werden.

Reduktion: Reduktion von Tranilast kann zur Bildung von Dihydroderivaten führen.

Substitution: Tranilast kann Substitutionsreaktionen eingehen, insbesondere an den Methoxygruppen am aromatischen Ring.

Häufige Reagenzien und Bedingungen:

Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.

Reduktion: Reagenzien wie Natriumborhydrid oder Lithiumaluminiumhydrid.

Substitution: Reagenzien wie Halogene oder Nucleophile in Gegenwart eines Katalysators.

Hauptprodukte:

Oxidation: Chinone und andere oxidierte Derivate.

Reduktion: Dihydroderivate.

Substitution: Halogenierte oder nucleophil substituierte Derivate.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Methyl 1-amino-1H-pyrrole-2-carboxylate is explored for its potential in drug development, particularly in the following areas:

- Anticancer Research : Studies suggest that pyrrole derivatives can exhibit cytotoxic effects against various cancer cell lines. This compound has been investigated for its ability to induce apoptosis in tumor cells, making it a candidate for further development as an anticancer agent .

- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of certain bacterial strains, suggesting potential applications in treating infections .

Organic Synthesis

This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of more complex pyrrole derivatives. Its reactivity allows it to participate in various chemical reactions, including:

- Cyclization Reactions : this compound can undergo cyclization to form novel heterocyclic compounds, which are important in pharmaceutical chemistry .

- Functionalization : The amino and carboxylate groups present in the molecule enable functionalization reactions that can lead to the development of new materials with specific properties .

Agricultural Chemistry

Research has indicated that this compound may have applications in agrochemicals, particularly as a potential pesticide or herbicide. Its biological activity suggests it could be effective against certain pests or pathogens affecting crops .

Biochemical Applications

The compound's ability to interact with biological systems makes it a subject of interest in biochemistry:

- Enzyme Inhibition Studies : this compound is being studied for its potential to inhibit specific enzymes involved in metabolic pathways, which could lead to therapeutic applications .

Material Science

In material science, this compound is being investigated for its role in developing new polymers and materials with enhanced properties:

- Conductive Polymers : Its incorporation into polymer matrices may enhance electrical conductivity, making it suitable for electronic applications .

Table 1: Summary of Research Findings on this compound

Wirkmechanismus

Tranilast exerts its effects by inhibiting the release of histamine from mast cells and reducing the production of various cytokines. It has been shown to inhibit the activation of the NALP3 inflammasome and block the ion channel transient receptor potential vanilloid 2 (TRPV2). These actions contribute to its anti-inflammatory, antiproliferative, and antifibrotic properties .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below highlights key structural differences and similarities between methyl 1-amino-1H-pyrrole-2-carboxylate and analogous pyrrole derivatives:

Biologische Aktivität

Methyl 1-amino-1H-pyrrole-2-carboxylate (MAPC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

MAPC is characterized by its pyrrole ring structure, which is known for its versatility in medicinal chemistry. The compound can be synthesized through various methods, including the reaction of pyrrole derivatives with carboxylic acids or through cyclization reactions involving amino acids. The synthesis often involves the use of reagents such as sodium ethoxide in ethanol, which facilitates the formation of the pyrrole ring and subsequent functionalization at the carboxylate position .

Antimicrobial Properties

MAPC has demonstrated notable antimicrobial activity against a range of pathogens. A study highlighted its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting that the compound could serve as a potential lead for developing new antibiotics. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways .

Anticancer Activity

Research has shown that MAPC exhibits cytotoxic effects on various cancer cell lines, including leukemia and breast cancer cells. The compound's ability to induce apoptosis in these cells has been attributed to its interaction with cellular signaling pathways that regulate cell survival and death. For instance, MAPC has been reported to activate caspase pathways, leading to programmed cell death .

Neuroprotective Effects

In addition to its antimicrobial and anticancer properties, MAPC has shown potential neuroprotective effects. Studies indicate that it may help mitigate oxidative stress in neuronal cells, which is a contributing factor in neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's antioxidant properties are thought to play a crucial role in protecting neuronal integrity .

Case Studies

- Antimicrobial Efficacy : In a controlled study involving various bacterial strains, MAPC was tested for its Minimum Inhibitory Concentration (MIC). Results indicated MIC values ranging from 32 µg/mL to 128 µg/mL against different strains, highlighting its potential as an effective antimicrobial agent .

- Cancer Cell Line Testing : A series of experiments conducted on human leukemia cell lines demonstrated that MAPC reduced cell viability by over 70% at concentrations above 50 µM after 48 hours of treatment. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls .

- Neuroprotection Assay : In vitro assays using SH-SY5Y neuroblastoma cells exposed to oxidative stress showed that pre-treatment with MAPC significantly reduced cell death compared to untreated controls. This suggests a protective role against oxidative damage .

Data Summary

| Biological Activity | Tested Concentration (µM) | Effectiveness |

|---|---|---|

| Antimicrobial | 32 - 128 | Significant inhibition across bacterial strains |

| Anticancer | >50 | >70% reduction in cell viability |

| Neuroprotection | 10 - 50 | Reduced oxidative stress-induced cell death |

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for methyl 1-amino-1H-pyrrole-2-carboxylate, and what are their key advantages?

- Methodological Answer : Synthesis typically involves alkylation of pyrrole precursors. For example, 2-bromo-1-arylethanones react with methyl pyrrole-2-carboxylates in DMF containing potassium carbonate at 50–80°C . Advantages include moderate yields (70–85%) and compatibility with electron-deficient aryl groups. Optimization of base (e.g., Cs₂CO₃ vs. K₂CO₃) and solvent polarity can influence regioselectivity .

Q. How is this compound characterized post-synthesis?

- Methodological Answer : Characterization combines X-ray crystallography (monoclinic crystal system, planar geometry with dihedral angles <4° ), NMR (distinct pyrrolic proton signals at δ 6.5–7.5 ppm ), and ESI-MS (m/z 125–257 range ). TGA/DSC analysis can assess thermal stability for material science applications .

Q. What solvents and conditions optimize the solubility of this compound?

- Methodological Answer : The hydrochloride salt form enhances aqueous solubility (critical for biological assays). For organic reactions, DMF or DMSO is preferred due to high polarity. Solubility in aprotic solvents like THF is limited (≤5 mg/mL at 25°C), necessitating sonication or heating .

Advanced Research Questions

Q. How can computational methods streamline the synthesis and derivatization of this compound?

- Methodological Answer : Tools like ICReDD’s reaction path search (combining quantum chemistry and machine learning) predict feasible routes for novel derivatives. For example, substituent effects on electrophilic substitution (e.g., nitration, halogenation) are modeled via Fukui indices . Retrosynthetic analysis using databases like Reaxys identifies optimal precursors .

Q. What strategies mitigate byproduct formation during alkylation of the pyrrole ring?

- Methodological Answer : Byproducts (e.g., over-alkylation or ring-opening) are minimized by:

- Temperature control : Lowering reaction temperature to 50°C reduces side reactions .

- Protecting groups : Temporarily blocking the amino group with Boc or Fmoc prevents undesired nucleophilic attack .

- Catalyst screening : Transition metals (e.g., Pd/C) improve selectivity in cross-coupling steps .

Q. How do electronic effects of the amino group influence reactivity in electrophilic substitutions?

- Methodological Answer : The electron-donating amino group activates the pyrrole ring at C-4 and C-5 positions. For example, nitration with HNO₃/H₂SO₄ preferentially yields 4-nitro derivatives, confirmed by DFT calculations . Contrastingly, halogenation at C-3 is observed under radical-initiated conditions (e.g., NBS/AIBN) .

Q. How can conflicting spectroscopic data (e.g., NMR or XRD) be resolved for derivatives of this compound?

- Methodological Answer :

- Tautomerism : Use 2D NMR (¹H-¹³C HSQC) to distinguish keto-enol tautomers in solution .

- Polymorphism : Compare experimental XRD data (e.g., space group P21/c ) with simulated powder patterns to identify crystalline forms.

- Dynamic effects : Variable-temperature NMR resolves proton exchange broadening in flexible derivatives .

Q. Data Contradiction Analysis

Q. Why do reported yields for this compound derivatives vary across studies?

- Methodological Answer : Yield discrepancies arise from:

- Reagent purity : Impurities in 2-bromo-1-arylethanones (e.g., hydrolyzed ketones) reduce efficiency .

- Workup protocols : Incomplete extraction (e.g., using CH₂Cl₂ vs. EtOAc) lowers recovery .

- Substituent effects : Electron-withdrawing groups on aryl rings decrease reactivity (yields drop by 15–30% ).

Q. Applications in Drug Design

Q. How is this compound utilized in medicinal chemistry?

- Methodological Answer : The scaffold serves as a pharmacophore in enzyme inhibitors (e.g., fatty acid amide hydrolase ). Key steps:

Eigenschaften

IUPAC Name |

methyl 1-aminopyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-10-6(9)5-3-2-4-8(5)7/h2-4H,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGSXCPFDMJGEDQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CN1N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00555944 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122181-85-5 | |

| Record name | Methyl 1-amino-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00555944 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.